In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of CAS 1016756-54-9
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of CAS 1016756-54-9
Executive Summary
CAS 1016756-54-9, chemically identified as 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol[1], is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and drug discovery. By integrating an o-vanillin-derived phenolic core with a 2,2,2-trifluoroethylamine moiety, this compound offers a unique combination of hydrogen-bonding capacity, modulated basicity, and enhanced metabolic stability.
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing, focusing instead on the mechanistic causality behind the physicochemical behavior of CAS 1016756-54-9. This whitepaper provides a comprehensive analysis of its physical and chemical properties, structural logic, and field-proven, self-validating synthetic protocols.
Physicochemical Profiling
The incorporation of the trifluoromethyl (-CF 3 ) group fundamentally alters the physicochemical landscape of the molecule. The strong electron-withdrawing inductive effect of the -CF 3 group significantly reduces the basicity of the adjacent secondary amine. While a typical alkylamine exhibits a pKa around 10, the proximity of the trifluoroethyl group shifts the pKa down to approximately 5.7–6.5[2]. This modulation is critical in drug design for enhancing passive membrane permeability and reducing off-target hERG liabilities, as the amine remains predominantly un-ionized at physiological pH (7.4)[3].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| CAS Registry Number | 1016756-54-9 |
| Chemical Name | 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol |
| Molecular Formula | C 10 H 12 F 3 NO 2 |
| Molecular Weight | 235.20 g/mol [4] |
| Appearance | White to off-white solid (typical) |
| Predicted pKa (Amine) | ~5.7 - 6.5 (Modulated by -CF 3 group) |
| Predicted pKa (Phenol) | ~9.5 - 10.0 |
| Predicted LogP | ~2.1 - 2.5 |
| Hydrogen Bond Donors | 2 (-OH, -NH-) |
| Hydrogen Bond Acceptors | 4 (-O-, -OH, -NH-, -CF 3 ) |
Chemical Reactivity & Structural Logic
Understanding the reactivity of CAS 1016756-54-9 requires deconstructing its two primary functional domains:
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The Fluorine Effect on Basicity & Lipophilicity: The 2,2,2-trifluoroethyl group is a classic bioisostere. The strong σ -electron withdrawal by the three fluorine atoms propagates through the ethyl spacer, significantly depleting the electron density on the nitrogen atom. This not only lowers the amine's pKa but also increases the overall lipophilicity (LogP) and metabolic stability of the compound by shielding the adjacent carbon from cytochrome P450-mediated oxidation[5].
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Chelation and Ortho-Directing Effects: The contiguous arrangement of the methoxy (-OCH 3 ), phenolic hydroxyl (-OH), and aminomethyl groups creates a potent multidentate ligand pocket. This structural motif is highly reactive toward transition metals, forming stable coordination complexes. Furthermore, the electron-donating nature of the -OH and -OCH 3 groups activates the aromatic ring toward electrophilic aromatic substitution (EAS) at the para and ortho positions relative to the phenol.
Fig 1. Structure-property relationships driven by the functional groups of CAS 1016756-54-9.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis relies on a highly selective reductive amination pathway[6], utilizing specific hydride donors to prevent over-reduction.
Protocol 1: Synthesis via Reductive Amination
The most efficient route to synthesize CAS 1016756-54-9 involves the reductive amination of o-vanillin (3-methoxy-2-hydroxybenzaldehyde) with 2,2,2-trifluoroethylamine[7]. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc) 3 ) or sodium cyanoborohydride (NaBH 3 CN) is preferred over NaBH 4 to prevent premature reduction of the aldehyde before imine formation[8].
Step-by-Step Methodology:
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Imine Formation: In a flame-dried round-bottom flask under N 2 atmosphere, dissolve o-vanillin (1.0 equiv, 10 mmol) and 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM) (50 mL).
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Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) dropwise to liberate the free amine from its hydrochloride salt. Stir at room temperature for 2–3 hours to allow complete imine/hemiaminal formation. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the aldehyde spot should completely disappear.
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Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc) 3 (1.5 equiv, 15 mmol). The mild nature of this hydride ensures selective reduction of the protonated iminium species[8].
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Quenching & Workup: After stirring for 12 hours at room temperature, quench the reaction slowly with saturated aqueous NaHCO 3 (30 mL) to neutralize excess hydride. Extract the aqueous layer with DCM (3 x 30 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.
Fig 2. Reductive amination pathway for the synthesis of CAS 1016756-54-9.
Protocol 2: Analytical Characterization (LC-MS & NMR)
To validate the structural integrity and purity of the synthesized batch:
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LC-MS Analysis: Utilize an ESI+ (Electrospray Ionization) method. The expected molecular ion peak is [M+H]+ at m/z 236.2. The presence of the trifluoromethyl group often results in characteristic fragmentation patterns, such as the loss of CF 3 or HF.
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19 F NMR Spectroscopy: A critical validation step for fluorinated building blocks[6]. Run 19 F NMR (in CDCl 3 or DMSO- d6 ) to confirm the presence of the -CF 3 group, which typically appears as a distinct triplet or broad singlet around -72.0 to -74.0 ppm, depending on the solvent and internal hydrogen bonding state.
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1 H NMR Spectroscopy: Verify the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the newly formed benzylic methylene protons (-CH 2 -NH-) around 3.8–4.0 ppm.
References
- Guidechem. "1016756-54-9 - Sale from Quality Suppliers". Guidechem Chemical Database.
- Benchchem. "7-(2,2,2-Trifluoroethoxy)quinolin-3-amine - Technical Application Note". Benchchem Technical Support Team.
- ACS Publications. "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction". The Journal of Organic Chemistry.
- PMC. "Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines". National Institutes of Health (NIH).
- Nottingham Research Data Management Repository. "New Methods for the Construction of Fluorinated Cyclic Amines and Amides". University of Nottingham.
- European Patent Office. "Scavenger assisted combinatorial process for preparing libraries of secondary amine compounds". Google Patents.
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